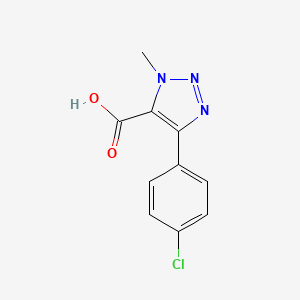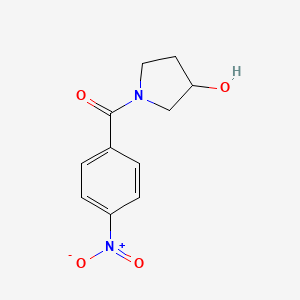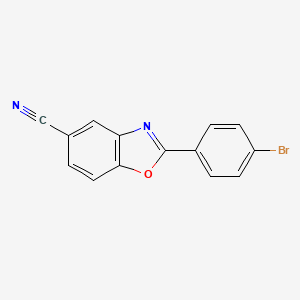![molecular formula C8H10N4S B13868071 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine is a heterocyclic compound that contains both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the pyrazole and thiazole rings followed by their linkage through an ethanamine chain. One common method involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine (Et3N). This reaction proceeds through a domino double 1,3-dipolar cycloaddition, followed by the elimination of carbon monoxide and phenylmethanthiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism by which 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can be compared with other similar compounds, such as:
2-(1H-pyrazol-5-yl)ethanamine: Lacks the thiazole ring, which may result in different biological activities.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains a phenyl group instead of a thiazole ring, affecting its chemical reactivity and biological interactions.
2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine: Contains an oxadiazole ring, which may confer different properties compared to the thiazole ring.
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H10N4S/c9-3-1-6-5-13-8(11-6)7-2-4-10-12-7/h2,4-5H,1,3,9H2,(H,10,12) |
InChI-Schlüssel |
HUWZZNRXEDQKTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=NC(=CS2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)


![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)




